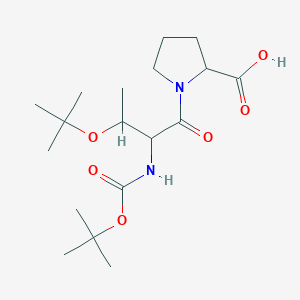

(S)-1-((2S,3R)-3-tert-butoxy-2-(tert-butoxycarbonylamino)butanoyl)pyrrolidine-2-carboxylic acid

Descripción

The compound (S)-1-((2S,3R)-3-tert-butoxy-2-(tert-butoxycarbonylamino)butanoyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine-2-carboxylic acid derivative featuring two tert-butoxy groups and a tert-butoxycarbonylamino (Boc-amino) moiety. This compound is likely used as an intermediate in peptide synthesis, where the Boc group protects amines during coupling reactions .

Propiedades

IUPAC Name |

1-[3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O6/c1-11(25-17(2,3)4)13(19-16(24)26-18(5,6)7)14(21)20-10-8-9-12(20)15(22)23/h11-13H,8-10H2,1-7H3,(H,19,24)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNKDPVQSFTVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-(terc-Butoxicarbonil)-O-(terc-butil)-L-treonil-L-prolina generalmente implica la protección de los grupos amino e hidroxilo utilizando grupos terc-butoxicarbonil y terc-butil, respectivamente. Un método común implica el uso de dicarbonato de di-terc-butilo (Boc2O) para introducir el grupo Boc en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o tetrahidrofurano, con una base como trietilamina para neutralizar el ácido generado.

Métodos de Producción Industrial

En un entorno industrial, la producción de N-(terc-Butoxicarbonil)-O-(terc-butil)-L-treonil-L-prolina se puede escalar utilizando reactores de flujo continuo. Estos reactores permiten un control preciso sobre las condiciones de reacción, lo que lleva a mayores rendimientos y pureza. El uso de sistemas de microreactores de flujo ha demostrado ser más eficiente y sostenible en comparación con los procesos por lotes tradicionales .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-(terc-Butoxicarbonil)-O-(terc-butil)-L-treonil-L-prolina sufre varios tipos de reacciones químicas, que incluyen:

Reacciones de Desprotección: Los grupos Boc y terc-butil se pueden eliminar en condiciones ácidas, como con ácido trifluoroacético (TFA) o cloruro de oxalilo en metanol.

Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo Boc es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes

Cloruro de Oxalilo: Se utiliza para la desprotección suave del grupo Boc en metanol a temperatura ambiente.

Ácido Trifluoroacético (TFA): Se utiliza comúnmente para la eliminación de grupos Boc en condiciones ácidas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen los aminoácidos y péptidos desprotegidos, que luego se pueden modificar aún más o utilizar en pasos sintéticos posteriores.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in reactions that lead to the formation of bioactive molecules, particularly those targeting metabolic pathways. For instance, it has been noted in the development of arginase inhibitors, which play a crucial role in regulating nitric oxide synthesis and have implications in cancer therapy and metabolic disorders .

1.2 Chiral Separation Techniques

Recent studies have highlighted its utility in chiral separation processes. The compound's stereochemistry allows for selective interactions with chiral environments, making it suitable for applications in the production of enantiomerically pure drugs. For example, techniques involving this compound have been developed to enhance the efficiency of chiral separations in green manufacturing processes .

Biochemical Research

2.1 Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound exhibit significant activity against specific enzymes such as arginase, with reported potency ranging from nanomolar to micromolar concentrations . This positions the compound as a valuable tool for studying enzyme kinetics and inhibition mechanisms.

2.2 Metabolic Pathway Exploration

The compound is instrumental in exploring metabolic pathways involving amino acids and their derivatives. Its ability to mimic natural substrates allows researchers to investigate biochemical pathways more effectively, providing insights into disease mechanisms and potential therapeutic targets.

Material Science

3.1 Polymer Chemistry

In material science, (S)-1-((2S,3R)-3-tert-butoxy-2-(tert-butoxycarbonylamino)butanoyl)pyrrolidine-2-carboxylic acid has been explored for its potential as a monomer in polymer synthesis. Its functional groups can facilitate polymerization reactions that yield materials with desirable mechanical and thermal properties.

3.2 Drug Delivery Systems

The compound's amphiphilic nature makes it suitable for developing drug delivery systems that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This is particularly relevant in the formulation of nanoparticles for targeted drug delivery applications.

Case Studies

Mecanismo De Acción

El mecanismo de acción de N-(terc-Butoxicarbonil)-O-(terc-butil)-L-treonil-L-prolina implica principalmente su función como grupo protector. El grupo Boc estabiliza el grupo amino al evitar que participe en reacciones secundarias no deseadas. Después de la desprotección, el grupo Boc se escinde, liberando el grupo amino libre, que luego puede participar en transformaciones químicas adicionales .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Differences

The compound’s structural analogs share the pyrrolidine-2-carboxylic acid backbone but differ in substituents and stereochemistry. Key comparisons include:

a. Substituent Variations

- Phenethyl vs. Butanoyl Groups: The compound in , (R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid, replaces the butanoyl chain with a phenethyl group.

- Methoxy vs. tert-Butoxy/Boc-Amino Groups: Compounds in and , such as (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid, feature a smaller methoxy group instead of the tert-butoxy and Boc-amino moieties.

b. Stereochemical Differences

Physical and Chemical Properties

Notes on Properties:

- Solubility and Reactivity : The tert-butoxy and Boc groups in the target compound enhance solubility in organic solvents, favoring its use in solid-phase peptide synthesis. In contrast, the methoxy analogs (–4) may exhibit better aqueous solubility .

- Acidity: The Boc group’s electron-withdrawing nature lowers the pKa of adjacent amines, facilitating deprotection under acidic conditions. The target compound’s Boc-amino group likely shares this behavior .

Actividad Biológica

(S)-1-((2S,3R)-3-tert-butoxy-2-(tert-butoxycarbonylamino)butanoyl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolidine ring and multiple functional groups that contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 275.34 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C13H25N1O5 |

| Molecular Weight | 275.34 g/mol |

| CAS Number | 201217-86-9 |

| Purity | ≥98% |

| Storage Conditions | Sealed in dry, 2-8°C |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, which may facilitate its interaction with target proteins.

Enzyme Inhibition

Research indicates that compounds similar to (S)-1-((2S,3R)-3-tert-butoxy-2-(tert-butoxycarbonylamino)butanoyl)pyrrolidine-2-carboxylic acid can act as inhibitors for specific enzymes. For instance, studies have shown that related pyrrolidine derivatives exhibit inhibitory effects on caspase enzymes, which are critical in apoptosis regulation .

Therapeutic Applications

The compound's structural features suggest potential applications in various therapeutic areas:

1. Anti-inflammatory Activity

Pyrrolidine derivatives have been explored for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines through modulation of signaling pathways presents a promising therapeutic avenue .

2. Antiviral Activity

Given the structural similarity to compounds used in antiviral therapies, there is potential for this compound to exhibit antiviral activity. For example, related compounds have been investigated as intermediates in the synthesis of anti-HCV drugs .

3. Cancer Therapy

The ability to inhibit specific enzymes involved in cancer progression positions this compound as a candidate for further investigation in cancer therapies. The modulation of apoptosis pathways can be crucial in developing effective treatment strategies .

Case Studies

Several studies have investigated the biological activity of similar compounds:

Case Study 1: Anti-HCV Drug Development

A study highlighted the importance of pyrrolidine derivatives in developing anti-HCV drugs, demonstrating that modifications to the structure can significantly enhance antiviral efficacy .

Case Study 2: Enzyme Inhibition Profile

Research conducted on related compounds showed that they effectively inhibit caspases involved in inflammatory responses. This suggests that (S)-1-((2S,3R)-3-tert-butoxy-2-(tert-butoxycarbonylamino)butanoyl)pyrrolidine-2-carboxylic acid may share similar inhibitory profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.